
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring, along with a propynyl group (-C≡C-CH2OH) and a methyl group (-CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol (m-cresol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-yn-1-yl)-3-methylphenol.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-3-methylphenol or 4-(3-hydroxypropyl)-3-methylphenol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxyprop-1-yn-1-yl)phenol: Lacks the methyl group, resulting in different chemical and biological properties.
4-(3-Hydroxyprop-1-en-1-yl)-3-methylphenol: Contains a double bond instead of a triple bond in the propynyl group, affecting its reactivity.
4-(3-Hydroxypropyl)-3-methylphenol: Contains a single bond in the propyl group, leading to different physical and chemical characteristics.
Uniqueness
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is unique due to the presence of both a hydroxyl group and a propynyl group on the phenol ring
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-(3-hydroxyprop-1-ynyl)-3-methylphenol |
InChI |
InChI=1S/C10H10O2/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7,11-12H,6H2,1H3 |
Clé InChI |
DCYXPTOAKGAXAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


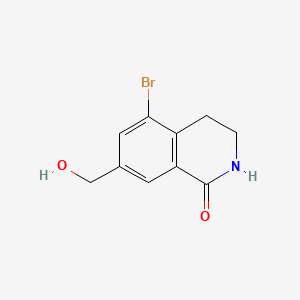
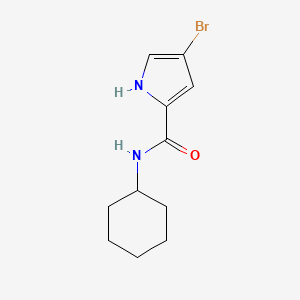
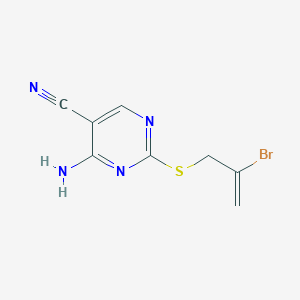
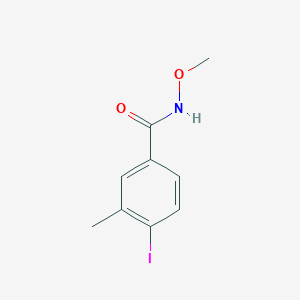





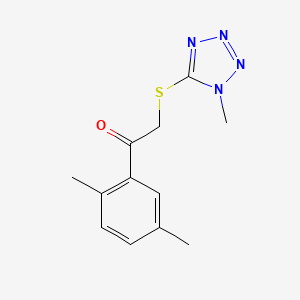
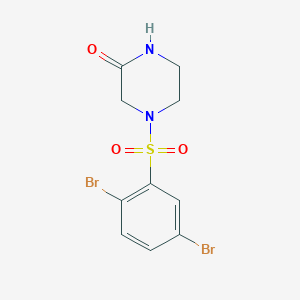
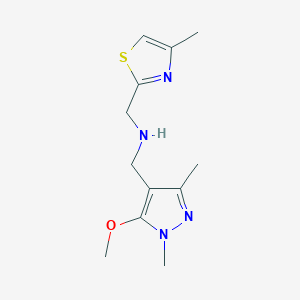
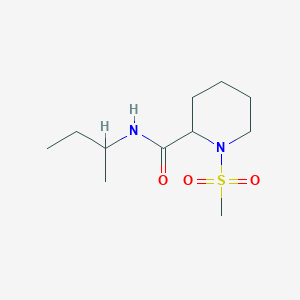
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
